N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide
Description
N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a nitrophenyl group
Properties
IUPAC Name |
N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5/c23-16(18-13-1-3-15(4-2-13)22(25)26)20-7-5-14(6-8-20)19-17(24)21-9-11-27-12-10-21/h1-4,14H,5-12H2,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPSRKCXZPGZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This can be achieved through the reaction of piperidine with a suitable carbamoylating agent, such as 4-nitrophenyl isocyanate, under controlled conditions.
Formation of the Morpholine Intermediate: Morpholine can be reacted with a carboxylating agent to form the morpholine-4-carboxamide intermediate.
Coupling Reaction: The final step involves coupling the piperidine and morpholine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may play a role in binding to active sites, while the piperidine and morpholine rings provide structural stability and influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]pyrrolidine-4-carboxamide
- N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]piperazine-4-carboxamide
Uniqueness
N-[1-[(4-nitrophenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide is unique due to the presence of both piperidine and morpholine rings, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these rings with the nitrophenyl group may enhance its binding affinity and specificity for certain molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
